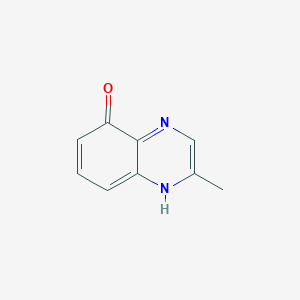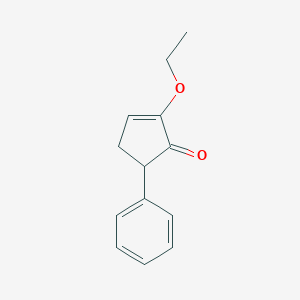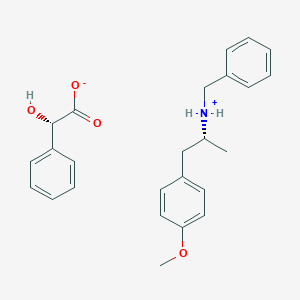
(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions including esterification, reductive amination, and catalytic processes. For instance, related compounds have been synthesized via esterification of phloretin and acetic anhydride, revealing insights into potential synthesis pathways for the compound (Wang & Xu, 2022).
Molecular Structure Analysis
Molecular structures of similar compounds synthesized via Schiff bases reduction route have been reported, indicating the presence of asymmetric units and intermolecular hydrogen bonding which are critical for understanding the molecular conformation and interactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving these compounds include hydrolysis, oxidation, and cyclization. For example, reactions leading to the formation of benzofurans from benzoic acids highlight the reactivity and potential pathways for functionalization of related compounds (Epsztajn, Jóźwiak, & Szcześniak, 1993).
Physical Properties Analysis
The physical properties of related compounds are influenced by their molecular structures. For instance, the presence of intermolecular hydrogen bonds and secondary interactions play a significant role in stabilizing the molecular conformation, which is crucial for understanding the physical characteristics and stability of the compound (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity and selectivity in reactions, are determined by the functional groups present in the molecule. For example, the synthesis and activity of compounds with similar structures have been studied to understand their potential as intermediates in the synthesis of more complex molecules (Yuan & Bador, 1976).
Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Intermediate : The compound serves as an intermediate in the synthesis of optically active compounds, such as (R,R)-formoterol, an important bronchodilator used in treating asthma and chronic obstructive pulmonary disease. A simple route starting from d-alanine was reported to synthesize this optical active intermediate with a 65% overall yield, highlighting its significance in pharmaceutical synthesis (Wei Fan et al., 2008).
Material Modification : Research on radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reactions with various amines, including this compound, showed enhanced thermal stability and promising antibacterial and antifungal activities. This application is crucial for medical applications, suggesting the compound's role in developing new materials with improved properties (H. M. Aly & H. L. A. El-Mohdy, 2015).
Pharmacological and Biological Studies
- Analytical Toxicology : A study on new psychoactive substances, including derivatives of this compound, used LC-high resolution-MS/MS to identify metabolites in rat urine and human liver S9 incubates. This research is fundamental for forensic and clinical toxicology, aiding in the detection and understanding of the metabolism of new psychoactive substances (A. Caspar et al., 2017).
Material Science and Engineering
- Polymer Modification : The functional modification of PVA/AAc hydrogels through condensation with amine compounds, including derivatives of this chemical, demonstrated potential for medical applications due to their higher thermal stability and biological activity. This suggests the compound's versatility in enhancing material properties for specific applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine;(2S)-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-;7-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWPSGIFFIAUNQ-HQGDCIDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704866 | |
| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate | |
CAS RN |
188690-84-8 | |
| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-Hydroxy(phenyl)acetic acid (2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZN9PQ5TVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



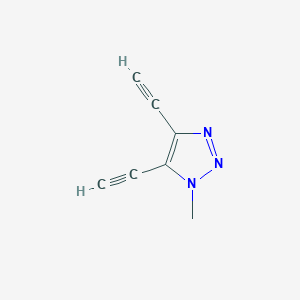

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)
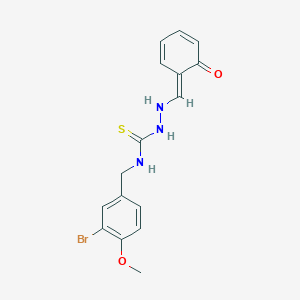


![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

